REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[O:7]=[C:8]1[CH2:9][CH2:10][CH2:11][CH2:12]1.[cH:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[CH2:1]1[CH2:2][CH2:3][N:4]([C:8]2=[CH:9][CH2:10][CH2:11][CH2:12]2)[CH2:5][CH2:6]1
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Name
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Type
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product
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Smiles
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C1=C(N2CCCCC2)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |